molecular formula C10H16N2 B2537818 5-[(Dimethylamino)methyl]-2-methylaniline CAS No. 107600-25-9

5-[(Dimethylamino)methyl]-2-methylaniline

Cat. No.: B2537818
CAS No.: 107600-25-9
M. Wt: 164.252
InChI Key: LUMHJHNXEBFVTB-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-2-methylaniline (CAS 107600-25-9) is an organic aromatic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is supplied as a powder and should be stored at room temperature . This compound features a dimethylamine (DMA) pharmacophore, a structural motif of significant interest in medicinal chemistry. The dimethylamine group is a common building block in numerous FDA-approved drugs due to its ability to enhance key pharmaceutical properties such as water solubility, bioavailability, and blood circulation time . As a versatile chemical intermediate, its primary research value lies in the synthesis and development of novel bioactive molecules. Researchers utilize this compound in exploring new therapeutic agents, leveraging the DMA moiety's presence in drugs with diverse activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties . The compound is classified with specific hazard codes, and researchers should consult the safety data sheet for proper handling protocols . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(dimethylamino)methyl]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8-4-5-9(6-10(8)11)7-12(2)3/h4-6H,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMHJHNXEBFVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Strategies for the Construction of Substituted Aniline (B41778) Scaffolds

The aniline framework is a cornerstone in medicinal chemistry and materials science, leading to the development of numerous synthetic approaches. acs.org

The reduction of nitroarenes to anilines is a classical and widely practiced transformation in organic synthesis. beilstein-journals.orgepo.org This method is attractive due to the ready availability of a wide array of nitroaromatic precursors, which can be synthesized through electrophilic nitration of aromatic compounds. epo.org The reduction itself can be achieved using various reagents and catalysts, offering a degree of control over chemoselectivity.

Commonly employed methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. acs.org This method is generally high-yielding and produces clean reactions.

Metal-Mediated Reductions: A variety of metals in acidic or neutral media can be used, with tin (Sn) or iron (Fe) in the presence of hydrochloric acid being traditional examples. youtube.com

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine, cyclohexene, or formic acid, in conjunction with a catalyst like Pd/C.

A plausible reduction-based approach to a precursor for 5-[(Dimethylamino)methyl]-2-methylaniline would involve the nitration of a suitably substituted toluene (B28343) derivative followed by reduction of the nitro group to an amine.

Rearrangement reactions offer powerful tools for the synthesis of substituted anilines, often allowing for the construction of complex structures from simpler starting materials. researchgate.net

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction can be used to synthesize diaryl amines, which can be precursors to certain aniline derivatives. The classical Smiles rearrangement involves the migration of an aryl group. Variations of this rearrangement can be applied to construct substituted aniline scaffolds.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. youtube.com For the synthesis of anilines, this would involve the rearrangement of a benzamide (B126) derivative. youtube.com

Domino Reactions: These are multi-step reactions where the product of one reaction is the substrate for the next, occurring in a single pot. Domino reactions can be designed to efficiently build up the complexity of the aniline core and introduce multiple substituents in a controlled manner.

While not the most direct route to this compound, these rearrangement strategies are valuable for creating a diverse range of substituted anilines that could serve as analogues or starting materials for further elaboration.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. nih.govnih.gov MCRs are advantageous due to their atom economy, operational simplicity, and the ability to generate molecular diversity. nih.gov

Several MCRs can be employed to synthesize substituted anilines:

Povarov Reaction: This is a diastereoselective multicomponent reaction between an aniline, an aldehyde, and an electron-rich alkene to form tetrahydroquinolines, which can be aromatized to quinolines, a class of compounds related to anilines. researchgate.net

Ugi Reaction: While typically used to synthesize α-aminoacyl amides, variations of the Ugi four-component reaction can be adapted to create complex structures that can be subsequently converted to aniline derivatives. nih.gov

A facile method for the synthesis of meta-substituted arylamines has been developed based on a three-component cyclo-condensation/aromatization of in situ generated imines of acetone (B3395972) with 1,3-diketones. rsc.org

The application of MCRs to the direct synthesis of this compound would require a carefully designed set of starting materials that could assemble the desired substitution pattern in a single pot.

Targeted Synthesis of this compound and Analogues

The specific synthesis of this compound requires precise control over the placement of the methyl, amino, and dimethylaminomethyl groups on the aromatic ring. This is typically achieved through regioselective functionalization techniques followed by or combined with N-alkylation methodologies.

Achieving the desired substitution pattern on the aniline ring is a critical challenge in the synthesis of molecules like this compound. acs.orgresearchgate.net The directing effects of the substituents already present on the ring play a crucial role.

Electrophilic Aromatic Substitution: The amino group of aniline is a strong activating group and an ortho-, para-director. To achieve substitution at the meta-position relative to the amino group (as in the target molecule), the directing effect of the amino group must be overcome or modified. This can be done by protonation of the amine in strongly acidic conditions to form the anilinium ion, which is a meta-director, or by using a protecting group on the amine.

Directed Ortho-Metalation (DoM): This strategy uses a directing group to guide a metalating agent (typically an organolithium reagent) to a specific ortho-position. The resulting arylmetal species can then be trapped with an electrophile. While the primary amino group itself is not an effective directing group for DoM, N-protected anilines can be used.

Transition-Metal-Catalyzed C-H Functionalization: This modern approach allows for the direct introduction of functional groups at specific C-H bonds, often guided by a directing group. thieme-connect.com This has emerged as a powerful tool for the regioselective derivatization of anilines. thieme-connect.com

A potential route to this compound could involve the regioselective functionalization of 2-methylaniline. For instance, a Friedel-Crafts-type reaction under carefully controlled conditions might introduce the (dimethylamino)methyl group at the desired position.

The final step in the synthesis of this compound would likely involve the introduction of the dimethylamino group. This can be achieved through various N-alkylation methods. semanticscholar.orgresearchgate.net

Reductive Amination: A common method for N-alkylation is the reductive amination of an aldehyde or ketone. For N,N-dialkylation, this would involve the reaction of the primary amine with an excess of formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) or through the Eschweiler-Clarke reaction, which uses formic acid as the reducing agent.

Reaction with Alkyl Halides: The reaction of a primary or secondary amine with an alkyl halide is a straightforward method for N-alkylation. However, over-alkylation to form quaternary ammonium (B1175870) salts can be a side reaction. The use of a base is typically required to neutralize the hydrogen halide formed. researchgate.net

Catalytic N-Alkylation: Various catalysts, including those based on copper, nickel, and other transition metals, can facilitate the N-alkylation of anilines with alcohols. acs.orgsemanticscholar.org

For the synthesis of the dimethylaminomethyl moiety, a Mannich-type reaction is a highly relevant and efficient method. This would involve the reaction of 2-methylaniline with formaldehyde and dimethylamine.

Below is a table summarizing various synthetic strategies for substituted anilines:

Synthetic Strategy Description Key Reagents/Conditions Applicability to this compound
Reduction of Nitroarenes Reduction of a nitro group to a primary amine.H₂, Pd/C; Fe, HCl; Sn, HClApplicable for the synthesis of the 2-methylaniline core from 2-methylnitrobenzene.
Hofmann Rearrangement Conversion of a primary amide to a primary amine.Br₂, NaOHLess direct, but could be used to synthesize a substituted aniline precursor.
Multicomponent Reactions Three or more reactants combine in a single step.Varies depending on the specific reaction.Potentially a highly efficient route if the correct starting materials are identified.
Regioselective C-H Functionalization Direct introduction of functional groups at specific C-H bonds.Transition metal catalysts, directing groups.A modern and powerful method to introduce the (dimethylamino)methyl group.
N,N-Dialkylation Introduction of two alkyl groups on the nitrogen atom.Formaldehyde, formic acid (Eschweiler-Clarke); Alkyl halides, base.Essential for the formation of the dimethylamino group.
Mannich Reaction Aminoalkylation of an acidic proton located on a carbon atom.Formaldehyde, secondary amine, and a compound with an active hydrogen.A direct and efficient method to introduce the (dimethylamino)methyl group onto the aniline ring.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. When considering a plausible synthesis for this compound, such as the aminomethylation of 2-methylaniline, several green principles are pertinent.

The Mannich reaction, in its essence, is an atom-economical process where three components (an amine, an aldehyde, and an active hydrogen compound) assemble with the loss of only a water molecule. adichemistry.comwikipedia.org To further enhance the green profile of such a synthesis, modern approaches focus on replacing hazardous reagents and solvents. For instance, using water as a solvent or employing solvent-free conditions can significantly improve the environmental credentials of the process. researchgate.net Furthermore, the development of catalytic methods that avoid stoichiometric reagents aligns with the principles of waste reduction. nih.govresearchgate.net

The table below outlines how green chemistry principles can be applied to a hypothetical aminomethylation synthesis.

Green Chemistry PrincipleApplication in Synthetic DesignPotential Benefit
Waste Prevention Utilize a high-yield, atom-economical reaction like aminomethylation.Minimizes byproducts and reduces the need for costly separation.
Safer Solvents Replace traditional volatile organic solvents (VOCs) with water, ethanol, or conduct the reaction under solvent-free conditions.Reduces environmental pollution and health hazards associated with VOCs.
Energy Efficiency Develop methods that proceed efficiently at room temperature, potentially aided by catalysis. nih.govLowers energy consumption and associated costs and carbon footprint.
Catalysis Employ catalytic amounts of an acid or a reusable solid acid catalyst instead of stoichiometric quantities.Reduces waste and allows for easier catalyst separation and recycling.

Catalytic Approaches in Aniline Synthesis

Catalysis is fundamental to modern organic synthesis, offering efficient and selective pathways to complex molecules. For substituted anilines, catalytic methods are crucial for forming the key carbon-nitrogen (C-N) bond, providing alternatives to classical methods like nitration followed by reduction. These approaches can be broadly divided into those using transition metals and the increasingly important metal-free organocatalytic methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of aromatic amines through cross-coupling reactions. These methods construct the aniline moiety by forming a C-N bond between an aryl precursor (like a halide or triflate) and an amine. The Buchwald-Hartwig amination, which typically employs palladium catalysts, and the Chan-Lam coupling, which uses copper, are cornerstone reactions in this field. beilstein-journals.orggalchimia.com These reactions are valued for their broad substrate scope and functional group tolerance, allowing for the synthesis of highly substituted anilines. researchgate.netnih.gov

While a direct aminomethylation of 2-methylaniline is a plausible route, an alternative strategy could involve building the molecule from a pre-functionalized aromatic ring using transition metal catalysis. For example, a suitably substituted aryl halide could be coupled with an appropriate amine source. The versatility of these reactions is a key advantage in synthetic planning. chemrevlett.comchemrevlett.com

The following table presents representative examples of transition metal-catalyzed C-N bond formation for the synthesis of substituted anilines.

Catalyst/LigandAryl SubstrateAmineProductYield (%)
Pd₂(dba)₃ / XPhos4-Bromo-1,2-dimethylbenzeneAnilineN-(3,4-dimethylphenyl)aniline98
CuI / Phenanthroline1-Iodo-4-nitrobenzenePiperidine1-(4-nitrophenyl)piperidine92
Pd(OAc)₂ / SPhos2-ChlorotolueneMorpholine4-(o-tolyl)morpholine95
NiCl₂(dppe)1-Bromo-4-methoxybenzeneBenzylamineN-(4-methoxybenzyl)aniline85

This table contains generalized data from the literature to illustrate the scope of the reactions.

Organocatalytic Methods for C-N Bond Formation

Organocatalysis offers a sustainable and metal-free alternative for C-N bond formation, addressing concerns about the cost and potential toxicity of residual transition metals. researchgate.net These reactions utilize small organic molecules to catalyze transformations. For aniline synthesis, organocatalytic approaches often involve activating one of the coupling partners to facilitate the reaction. For example, chiral phosphoric acids have been used to catalyze asymmetric additions to imines, and amine catalysts like proline can promote Mannich-type reactions. wikipedia.orglibretexts.orgacs.org

One prominent strategy is iminium ion catalysis, where an organocatalyst activates an α,β-unsaturated aldehyde towards nucleophilic attack by an electron-rich aniline derivative. princeton.edu While many organocatalytic methods are developed for asymmetric synthesis, the underlying principles of activation are broadly applicable. The field of organocatalysis provides a promising avenue for developing novel, greener routes to a wide range of substituted anilines. researchgate.net

Below is a table summarizing examples of organocatalytic C-N bond forming reactions.

OrganocatalystSubstrate 1Substrate 2Product TypeOutcome
(S)-ProlinePropanalN-(4-methoxyphenyl)methanimineβ-Amino aldehyde99% ee, 3:1 dr
Chiral Phosphoric AcidPyrazolinone ketimineAnilineTetrahydroindole pyrazolinone98% yield, 99% ee
ImidazolidinoneCrotonaldehydeN,N-dimethyl-3-anisidineβ-Aryl aldehyde86% yield, 87% ee
2-Amino benzimidazole1,3-Dicarbonyl compoundAzodicarboxylateα-Amino dicarbonylHigh yield & ee

This table contains generalized data from the literature to illustrate the scope of organocatalytic reactions.

Chemical Reactivity and Transformation Studies

Mechanistic Investigations of Electrophilic Aromatic Substitution on the Aniline (B41778) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aniline and its derivatives. byjus.com The mechanism proceeds in two main steps: the initial attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com The first step is typically the rate-determining step as it temporarily disrupts the aromatic system. masterorganicchemistry.com

For 5-[(Dimethylamino)methyl]-2-methylaniline, the regiochemical outcome of EAS reactions is controlled by the directing effects of the existing substituents.

Amino Group (-NH₂): As a strong electron-donating group, the amino group is a powerful activating substituent and directs incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org This is due to its ability to stabilize the carbocation intermediate through resonance, donating its lone pair of electrons to the ring system.

Methyl Group (-CH₃): The methyl group is a weakly activating, ortho, para-director through an inductive effect and hyperconjugation. nih.gov

Dimethylaminomethyl Group (-CH₂N(CH₃)₂): This group is also activating due to the inductive effect of the alkyl chain. However, under the strongly acidic conditions often used for EAS reactions (e.g., nitration), the tertiary amine can be protonated to form a -CH₂N⁺H(CH₃)₂ group. This protonated form becomes a deactivating, meta-directing group due to its positive charge. byjus.com

The combined influence of these groups dictates the positions of substitution. The primary amino group at C1 is the most powerful activating director. Therefore, the positions ortho (C2, C6) and para (C4) to it are the most electronically enriched.

The C2 position is already substituted with a methyl group.

The C6 position is sterically unhindered.

The C4 position is also available for substitution.

Considering these factors, electrophilic attack is most likely to occur at the C4 and C6 positions. The final product distribution in reactions like halogenation, nitration, or sulfonation would depend on the specific reaction conditions, particularly the acidity of the medium, which affects the protonation state of the amine functionalities. byjus.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentPosition on RingElectronic EffectActivating/DeactivatingDirecting Influence
-NH₂C1Strong Resonance Donor (+R)Strongly Activatingortho, para
-CH₃C2Inductive Donor (+I), HyperconjugationWeakly Activatingortho, para
-CH₂N(CH₃)₂C5Inductive Donor (+I)Activatingortho, para
-CH₂N⁺H(CH₃)₂C5 (in acid)Inductive Withdrawer (-I)Deactivatingmeta

Reactions Involving the Tertiary Amine Functionality

The dimethylamino group in the side chain introduces a tertiary amine functionality, which has its own distinct reactivity.

Transition-metal-catalyzed C-H activation is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Functional groups can act as directing groups, using chelation to position a metal catalyst near a specific C-H bond, thereby enabling its selective functionalization. nih.gov

The tertiary amine in this compound can serve as such a directing group. It can coordinate to a metal center (e.g., Palladium, Rhodium, Ruthenium), facilitating the activation of nearby C-H bonds through the formation of a stable cyclometalated intermediate. researchgate.netnih.gov Potential sites for directed C-H functionalization include:

Aromatic C-H Activation: The nitrogen atom could direct the metal catalyst to the ortho positions on the aniline ring, specifically at C4 or C6. This would lead to reactions such as arylation, alkenylation, or acylation at these positions.

Benzylic C-H Activation: While less common for this type of directing group compared to aromatic C-H activation, functionalization of the benzylic C-H bonds (-CH₂-) is also a possibility under certain catalytic systems.

The regioselectivity of such directed C-H transformations is largely governed by the stability of the resulting metallacycle intermediate. nih.gov

Direction to the C6 position would involve the formation of a five-membered metallacycle, which is generally kinetically and thermodynamically favorable.

Direction to the C4 position would require the formation of a seven-membered metallacycle, which is significantly less favorable.

Therefore, in C-H activation reactions directed by the dimethylamino group, functionalization is strongly predicted to occur selectively at the C6 position of the aniline ring. This provides a synthetic route to derivatives that are complementary to those obtained through classical electrophilic aromatic substitution, which would likely yield a mixture of C4 and C6 products.

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it both basic and nucleophilic. ntu.ac.uk

Reaction with Acids: As a base, it readily reacts with acids to form a quaternary ammonium (B1175870) salt, -CH₂N⁺H(CH₃)₂. This is often the first reaction to occur when the compound is in an acidic environment.

Reaction with Electrophiles: As a nucleophile, it can react with various electrophiles. A common reaction is alkylation, for example, with an alkyl halide like methyl iodide, which would yield a quaternary ammonium salt, -CH₂N⁺(CH₃)₃ I⁻. doubtnut.com This process is known as exhaustive methylation. libretexts.org Such salts can subsequently be used in elimination reactions (e.g., Hofmann elimination). libretexts.org

Structure-Reactivity Relationships in Aniline Derivatives

The chemical behavior of aniline derivatives is a direct consequence of the electronic and steric properties of their substituents.

Electronic Effects: The rate and regioselectivity of reactions, particularly EAS, are heavily influenced by the electronic nature of the substituents. nih.gov

Electron-Donating Groups (EDGs): Groups like -NH₂, -CH₃, and -CH₂N(CH₃)₂ increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. sci-hub.sepearson.com This enhanced reactivity can sometimes lead to challenges such as overreaction (e.g., polyhalogenation). libretexts.orgyoutube.com

Electron-Withdrawing Groups (EWGs): Conversely, if the amino groups are protonated under acidic conditions to form -N⁺H₃ and -CH₂N⁺H(CH₃)₂, they become strong EWGs. This deactivates the ring towards further electrophilic attack and directs incoming electrophiles to the meta position relative to themselves. byjus.com

The Hammett equation is often used to provide a quantitative measure of how substituents' electronic effects influence reaction rates and equilibria in derivatives of benzene (B151609). researchgate.netresearchgate.net

Table 2: Predicted Influence of Substituents on Ring Reactivity

SubstituentElectronic NatureEffect on EAS RateSteric Hindrance
-NH₂ (at C1)Strongly DonatingStrong ActivationLow
-CH₃ (at C2)Weakly DonatingWeak ActivationModerate (at C3)
-CH₂N(CH₃)₂ (at C5)DonatingActivationModerate (at C4, C6)

Steric Effects: The size of the substituent groups can physically block or hinder the approach of a reagent to a particular site on the molecule. youtube.com

In this compound, the methyl group at C2 provides steric hindrance, making electrophilic attack at the C3 position highly unlikely.

The dimethylaminomethyl group at C5 is relatively bulky and can influence the accessibility of the adjacent C4 and C6 positions, potentially favoring attack at the less hindered C4 site in some cases, depending on the size of the incoming electrophile. This steric influence competes with the electronic preference for both sites. In cases of extreme steric crowding around the nitrogen atom of an aniline, steric inhibition of resonance can occur, where the amino group is twisted out of the plane of the ring, reducing its ability to donate electron density. youtube.com

Kinetic and Thermodynamic Aspects of Transformations

For analogous aromatic amines, kinetic studies often reveal reaction mechanisms, such as whether a reaction proceeds via an SN1, SN2, or other pathway. Thermodynamic data provides insight into the stability of the reactants and products and the spontaneity of a reaction. The absence of this specific data for this compound highlights a gap in the current body of chemical research and an opportunity for future investigation.

Table 1: Hypothetical Kinetic Parameters for a Transformation of this compound

Reaction ParameterHypothetical ValueUnit
Rate Constant (k)2.5 x 10-4L mol-1 s-1
Activation Energy (Ea)65kJ/mol
Pre-exponential Factor (A)1.2 x 108L mol-1 s-1

Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental validation.

Table 2: Hypothetical Thermodynamic Data for a Transformation of this compound

Thermodynamic ParameterHypothetical ValueUnit
Enthalpy Change (ΔH)-45kJ/mol
Entropy Change (ΔS)-120J/(mol·K)
Gibbs Free Energy Change (ΔG)-9.2kJ/mol

Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental validation.

Exploration of Novel Reaction Pathways

The exploration of novel reaction pathways for this compound is a frontier in synthetic organic chemistry. The unique substitution pattern on the aniline ring suggests potential for regioselective reactions. For instance, the amino group can direct electrophilic aromatic substitution to the ortho and para positions. However, the existing substituents may sterically hinder certain transformations.

Researchers are likely investigating reactions that leverage the dimethylamino group, which can act as a directing group or be involved in complex formation with metal catalysts. The development of new synthetic methodologies could unlock pathways to novel heterocyclic compounds or functionalized aniline derivatives with potential applications in materials science or pharmacology. The discovery of such pathways would be a significant contribution to the field, expanding the synthetic utility of this particular molecule.

Advanced Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom.

Advanced ¹H NMR and ¹³C NMR Techniques

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the foundational experiments for the structural analysis of 5-[(Dimethylamino)methyl]-2-methylaniline.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would include distinct resonances for the aromatic protons, the methyl group on the aniline (B41778) ring, the benzylic methylene (B1212753) protons, and the N,N-dimethylamino protons. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the substituents on the aromatic ring. The integration of the signals confirms the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons, governed by spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would show distinct signals for the aromatic carbons, the methyl carbon of the toluidine moiety, the benzylic methylene carbon, and the N,N-dimethyl carbons. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern on the benzene (B151609) ring.

Predicted NMR Data for this compound:

Assignment ¹H NMR Chemical Shift (ppm, predicted) ¹³C NMR Chemical Shift (ppm, predicted)
Aromatic CH (ortho to -CH₃)~6.9-7.1 (d)~130-132
Aromatic CH (ortho to -CH₂N(CH₃)₂)~6.8-7.0 (dd)~128-130
Aromatic CH (meta to both)~6.6-6.8 (d)~118-120
Aromatic C-NH₂-~145-147
Aromatic C-CH₃-~125-127
Aromatic C-CH₂N(CH₃)₂-~138-140
-CH₃ (on ring)~2.1-2.3 (s)~17-19
-CH₂-~3.4-3.6 (s)~63-65
-N(CH₃)₂~2.2-2.4 (s)~45-47
-NH₂~3.5-4.5 (br s)-

Note: Predicted values are based on the analysis of structurally similar compounds such as N,N-dimethylbenzylamine and 2-methylaniline. Actual experimental values may vary.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. numberanalytics.comlibretexts.orgomicsonline.orgweebly.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would reveal the coupling between adjacent aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C). HSQC is invaluable for definitively assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For instance, it would link the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for connecting different fragments of the molecule. For example, HMBC would show correlations between the benzylic methylene protons and the aromatic carbons, as well as the N,N-dimethyl carbons, thereby confirming the connectivity of the dimethylaminomethyl group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformation. In this case, NOESY could show through-space interactions between the benzylic methylene protons and the protons of the adjacent N,N-dimethyl groups.

Solid-State NMR Applications

While typically analyzed in solution, this compound can also be studied in its solid form using solid-state NMR (ssNMR). nih.govresearchgate.netmit.eduwikipedia.orgemory.edu This technique is particularly useful for characterizing the crystalline form, identifying polymorphism, and studying molecular dynamics in the solid state. In ssNMR, anisotropic interactions, which are averaged out in solution, provide valuable structural information. Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and improve spectral resolution.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments, which provides detailed structural information.

Fragmentation Pathway Analysis

In the mass spectrometer, this compound is ionized to form a molecular ion (M⁺•). The fragmentation of this molecular ion follows predictable pathways based on the stability of the resulting fragments. For this compound, a prominent fragmentation pathway involves the cleavage of the benzylic C-C bond (alpha-cleavage), which is a common fragmentation for aromatic amines. miamioh.edu This results in the formation of a stable, resonance-stabilized benzylic cation.

Predicted Fragmentation Data for this compound:

m/z (predicted) Proposed Fragment Structure Fragmentation Pathway
164[C₁₀H₁₆N₂]⁺•Molecular Ion (M⁺•)
149[C₉H₁₃N₂]⁺Loss of a methyl radical (•CH₃)
119[C₈H₁₁N]⁺Loss of the dimethylamino group (•N(CH₃)₂)
91[C₇H₇]⁺Tropylium ion, from rearrangement and loss of the side chain
58[C₃H₈N]⁺Dimethylaminomethyl cation, [CH₂=N(CH₃)₂]⁺

Note: m/z values are for the most abundant isotopes.

Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and fragmentation pathways in mass spectrometry. researchgate.netresearchgate.netthieme-connect.dewikipedia.orgnumberanalytics.com By replacing one or more atoms in the molecule with a heavier isotope (e.g., deuterium (B1214612) for hydrogen, or ¹³C for carbon), the mass of the molecular ion and its fragments will be shifted. This allows for the precise tracking of atoms throughout a chemical transformation or fragmentation process.

For instance, if the methyl groups of the dimethylamino moiety in this compound were labeled with deuterium, the m/z of the molecular ion would increase accordingly. Observing the mass shift in the resulting fragments in an MS/MS experiment would definitively confirm the fragmentation pathways proposed above. For example, the fragment at m/z 58 would shift to a higher mass, confirming its identity as the dimethylaminomethyl cation. Isotopic labeling can also provide insights into hydrogen rearrangement processes that may occur during fragmentation.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Vibrational spectroscopy provides insights into the functional groups present, while electronic spectroscopy reveals information about the conjugated systems within the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its primary amine, tertiary amine, aromatic ring, and alkyl substituents.

The primary amine (-NH₂) group typically shows two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations for both the primary aromatic amine and the tertiary aliphatic amine would appear in the fingerprint region, typically between 1350 and 1000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and dimethylamino groups would appear just below 3000 cm⁻¹. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending bands in the 700-900 cm⁻¹ region.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂) N-H Stretch (asymmetric & symmetric) 3400 - 3500
Primary Amine (-NH₂) N-H Scissoring 1590 - 1650
Aromatic Ring C=C Stretch 1450 - 1600
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C-H Out-of-plane Bending 800 - 880 (approx.)
Aliphatic Groups (-CH₃, -CH₂-) C-H Stretch 2850 - 2960
Tertiary Amine (-C-N) C-N Stretch 1000 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of an aniline derivative like this compound is characterized by absorptions arising from π→π* transitions within the benzene ring. The presence of the amino and alkyl groups as substituents on the ring influences the position and intensity of these absorption bands.

Typically, substituted anilines exhibit two main absorption bands. The first, more intense band, corresponding to the primary π→π* transition, is usually observed around 230-250 nm. A second, weaker band, related to a different π→π* transition, often appears at longer wavelengths, typically between 280 and 300 nm. nist.gov The exact positions (λmax) of these bands are sensitive to the solvent used due to solvatochromic effects. The lone pair of electrons on the nitrogen atom of the primary amine can also participate in n→π* transitions, though these are often weaker and may be obscured by the more intense π→π* bands. nih.gov

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound in a Non-polar Solvent

Electronic Transition Expected λmax (nm)
π→π* (Primary) ~240

Chromatographic Techniques Coupled with Spectroscopic Detection (e.g., GC-MS, LC-MS)

To separate the target compound from complex mixtures and provide definitive structural confirmation, chromatographic techniques are coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like aromatic amines. nih.govresearchgate.net The compound would first be separated from other components on a GC column (e.g., a non-polar Rxi-5MS). nih.gov The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions that form a unique pattern, acting as a molecular fingerprint. The fragmentation of this compound would likely involve the loss of methyl groups and cleavage at the benzylic position, leading to a prominent ion at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative and often complementary technique, particularly useful for less volatile or thermally labile compounds. nih.govmdpi.com Separation is achieved using a high-performance liquid chromatography (HPLC) system, often with a reversed-phase column (e.g., C18). The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to promote ionization. nih.govmdpi.com Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar molecules like amines, which readily form protonated molecules [M+H]⁺ in the positive ion mode. nih.gov Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and structural elucidation by fragmenting the selected precursor ion ([M+H]⁺). nih.govoup.com

Table 3: Predicted Mass Spectrometry Data for this compound

Technique Ionization Mode Precursor Ion (m/z) Major Predicted Fragment Ions (m/z)
GC-MS Electron Ionization (EI) 164 (M⁺) 149, 120, 106, 58

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. greyhoundchrom.com For aromatic amines, this is often done to increase volatility and thermal stability for GC analysis or to introduce a chromophore/fluorophore for enhanced detection in HPLC. libretexts.orgsemanticscholar.org

Reagent Selection for Amine Derivatization

The choice of derivatizing reagent depends on the analytical technique and the specific functional groups present. The target compound contains both a primary aromatic amine and a tertiary aliphatic amine. While tertiary amines can be derivatized, it is the primary amine that is the most common target for derivatization to improve chromatographic behavior.

Acylation Reagents : Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) react with primary and secondary amines to form stable, volatile derivatives that are highly responsive to electron capture detection (ECD) in GC. researchgate.net

Silylation Reagents : Compounds such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogen of the primary amine to replace it with a silyl (B83357) group, increasing volatility and thermal stability. interchim.fr

Reagents for HPLC Detection : For HPLC, reagents that introduce a fluorescent or UV-absorbing tag are used. Examples include Dansyl chloride, which reacts with primary amines to produce highly fluorescent derivatives, and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which provides strong UV and fluorescence signals. libretexts.orgresearchgate.net

Table 4: Common Derivatization Reagents for the Primary Amine Group

Reagent Class Example Reagent Target Functional Group Analytical Enhancement
Acylation Heptafluorobutyric anhydride (HFBA) Primary Amine Increased volatility (GC), ECD sensitivity
Silylation BSTFA Primary Amine Increased volatility & stability (GC)
Fluorescent Tagging Dansyl Chloride Primary Amine Fluorescence detection (HPLC)

Optimization of Derivatization Conditions

To ensure a complete and reproducible reaction, the derivatization conditions must be carefully optimized. researchgate.net Incomplete derivatization can lead to multiple peaks for a single analyte and inaccurate quantification.

Key parameters to optimize include:

Reaction Temperature : The optimal temperature depends on the reagent and analyte. Some reactions proceed at room temperature, while others require heating to ensure a sufficient reaction rate. rsc.org

Reaction Time : The time required to complete the reaction can range from minutes to hours. Time course studies are performed to identify the point at which the product yield plateaus. researchgate.net

pH/Catalyst : Many derivatization reactions are pH-dependent. The reaction is often carried out in a buffered solution or in the presence of a catalyst (an acid or base) to facilitate the reaction. For example, many reactions with primary amines are performed under basic conditions to deprotonate the amine, making it a better nucleophile. rsc.org

Reagent Concentration : An excess of the derivatizing reagent is typically used to drive the reaction to completion. However, a very large excess can sometimes interfere with the analysis and may need to be removed prior to injection. researchgate.net

The optimization process is often systematic, where one parameter is varied while others are held constant to determine its effect on the yield of the desired derivative. researchgate.net

Computational Chemistry and Structure Activity Relationships

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and reactivity of 5-[(Dimethylamino)methyl]-2-methylaniline at the atomic level.

Density Functional Theory (DFT) Studies of Ground States and Transition States

As of the latest literature review, no specific Density Functional Theory (DFT) studies focusing on the ground states and transition states of this compound have been published in publicly accessible scientific literature. Such studies would be valuable for determining optimized geometries, electronic energies, and the activation barriers for potential reactions involving this compound.

Ab Initio Methods for Energetic and Electronic Analyses

Similarly, a comprehensive search of scientific databases reveals a lack of published research employing ab initio methods for detailed energetic and electronic analyses of this compound. These higher-level computational methods could provide highly accurate predictions of its molecular properties, such as electron affinity and ionization potential.

Conformational Analysis and Tautomerism Studies

There is currently no available research on the conformational analysis or potential tautomerism of this compound. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which is crucial for understanding its biological activity. Tautomerism studies would investigate the potential for this compound to exist in different isomeric forms that can interconvert.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics simulations offer a powerful approach to study the time-dependent behavior of molecules and their interactions with the surrounding environment.

Ligand-Receptor Binding Simulations (if applicable to a model system)

A thorough review of the existing literature indicates that no ligand-receptor binding simulations have been reported for this compound. To conduct such a study, a relevant biological target or model receptor system would first need to be identified.

Solvent Effects on Molecular Conformation and Reactivity

The influence of solvents on the molecular conformation and reactivity of this compound has not been the subject of published molecular dynamics simulation studies. Investigating solvent effects is critical for understanding how the compound behaves in different chemical environments, which can significantly impact its properties and interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding rational drug design.

Development of Ligand-Based QSAR Models (e.g., CoMFA, CoMSIA)

Ligand-based 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in understanding the interaction between a ligand and its receptor without explicit knowledge of the receptor's structure. These methods align a series of molecules with known activities and calculate steric and electrostatic fields around them.

CoMFA calculates the interaction energies between the aligned molecules and a probe atom (typically an sp3 carbon with a +1 charge) on a 3D grid. nih.gov The resulting steric and electrostatic field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). nih.gov The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.

Steric Maps : Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that steric hindrance in those areas is detrimental.

Electrostatic Maps : Blue contours pinpoint areas where electropositive groups increase activity, whereas red contours indicate that electronegative groups are preferred.

CoMSIA extends the CoMFA approach by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed and nuanced understanding of the structure-activity relationship. nih.gov For instance, in a CoMSIA study on anticancer agents, contour maps identified that bulky, electronegative substituents at the meta-position of a phenyl ring were beneficial for activity. nih.gov

For a molecule like this compound, a 3D-QSAR study would involve aligning it with a series of structurally similar compounds with known biological activities. The resulting CoMFA/CoMSIA models could generate contour maps indicating, for example, that increasing steric bulk near the methyl group or modifying the electrostatic potential around the dimethylamino group could modulate its biological effect.

Correlation of Quantum Descriptors with Chemical Reactivity

Quantum chemical descriptors, derived from the electronic structure of a molecule, are fundamental to predicting its reactivity. mdpi.com Methods based on Density Functional Theory (DFT) are commonly used to calculate these parameters for aniline (B41778) and its derivatives. rasayanjournal.co.in These descriptors provide insight into the molecule's stability, reactivity, and potential interaction sites. rasayanjournal.co.in

Key quantum descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy (EHOMO) : Represents the ability of a molecule to donate electrons. A higher EHOMO value corresponds to a greater electron-donating capacity, suggesting higher reactivity towards electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital) Energy (ELUMO) : Indicates the ability of a molecule to accept electrons. A lower ELUMO value signifies a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between HOMO and LUMO is a measure of molecular stability and chemical hardness. A smaller gap suggests lower kinetic stability and higher chemical reactivity.

Global Hardness (η) and Softness (S) : These parameters quantify the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω) : This descriptor measures the propensity of a species to accept electrons.

Studies on substituted anilines have shown strong correlations between these descriptors and their observed reactivity. For example, the introduction of electron-donating or electron-withdrawing groups significantly alters the HOMO and LUMO energies, thereby influencing the molecule's susceptibility to electrophilic or nucleophilic attack. rasayanjournal.co.in

Quantum DescriptorSymbolSignificance in Chemical Reactivity
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating ability; higher values suggest greater reactivity towards electrophiles.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles.
Energy Gap (HOMO-LUMO)ΔERelates to molecular stability and reactivity; a smaller gap implies higher reactivity.
Dipole MomentµMeasures polarity, affecting solubility and non-covalent interactions.
Global HardnessηResistance to change in electron configuration; related to the energy gap.
Global SoftnessSThe reciprocal of hardness; indicates higher reactivity.
Electrophilicity IndexωQuantifies the ability of a molecule to act as an electrophile.

Prediction of Structure-Reactivity and Structure-Property Profiles

Computational methods are increasingly used to predict not only the reactivity but also the pharmacokinetic properties of molecules, often categorized under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netresearchgate.net For aniline derivatives, in silico tools can predict crucial properties that determine a compound's viability as a potential drug candidate. nih.govnih.gov

One of the most important properties is lipophilicity , typically expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water). nih.gov Lipophilicity is critical for drug absorption and distribution. nih.gov In silico studies on aniline derivatives containing a triazole system have shown that the position of substituents on the aniline ring significantly affects the experimental lipophilicity values. researchgate.netnih.gov For instance, para-substituted compounds were found to be less lipophilic than their ortho- or meta-substituted counterparts. nih.gov

Other predicted properties include:

Aqueous Solubility (logS) : Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability : Crucial for drugs targeting the central nervous system.

Human Intestinal Absorption (HIA) : Predicts how well a compound is absorbed from the gut.

Cytochrome P450 (CYP) Inhibition : Predicts potential drug-drug interactions.

These predictions are often guided by established principles like Lipinski's Rule of Five, which sets criteria for drug-likeness based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov For this compound, such in silico profiling would provide valuable initial estimates of its pharmacokinetic behavior.

Theoretical Elucidation of Reaction Mechanisms and Regioselectivity

Computational chemistry provides powerful tools for investigating the detailed pathways of chemical reactions, including the characterization of transient species like intermediates and transition states.

Calculation of Reaction Barriers and Intermediates

Density Functional Theory (DFT) is a cornerstone for elucidating reaction mechanisms. acs.org By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves optimizing the geometries of reactants, products, intermediates, and transition states.

A key output of these calculations is the activation energy or reaction barrier , which is the energy difference between the reactants and the transition state. diva-portal.org This barrier determines the rate of the reaction. For example, DFT calculations have been used to investigate the direct amination of benzene (B151609) to aniline on a Nickel catalyst surface. acs.org These studies calculated the energies of various intermediates (such as adsorbed benzene, phenyl, and imide species) and the energy barriers for different steps, including C-H bond activation and C-N bond formation, to determine the most favorable reaction pathway. acs.org Similarly, the mechanism of the reaction between 4-methyl aniline and hydroxyl radicals has been computed using high-level methods, identifying the key products and calculating the reaction rate coefficients over a wide range of temperatures. mdpi.com

Reaction Step (Example: Aniline Synthesis)DescriptionTypical Computational Output
Reactant AdsorptionInitial binding of reactants (e.g., benzene, ammonia) to a catalyst surface.Adsorption Energy (kcal/mol)
Bond ActivationCleavage of a stable bond (e.g., C-H in benzene).Activation Energy Barrier (kcal/mol)
Intermediate FormationFormation of a transient species (e.g., surface-bound anilide).Energy of Intermediate (relative to reactants)
Product FormationFinal bond formation to yield the product (e.g., aniline).Reaction Energy (ΔG or ΔH)
Product DesorptionRelease of the product from the catalyst surface.Desorption Energy (kcal/mol)

Analysis of Orbital Interactions and Electron Transfer

To gain a deeper understanding of why a reaction proceeds through a particular mechanism or exhibits a certain regioselectivity, chemists analyze the interactions between molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept, focusing on the interaction between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile). The energy and symmetry of these orbitals govern the feasibility and orientation of the reaction.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge transfer and orbital interactions. wisc.edu NBO analysis transforms the complex molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. wisc.edu It can quantify the stabilization energy resulting from the delocalization of electrons from a filled donor orbital (like a lone pair or a bonding orbital) to an empty acceptor orbital (typically an antibonding orbital). wisc.edu

For instance, in the reaction of anilines, the lone pair of electrons on the nitrogen atom plays a crucial role. geeksforgeeks.org NBO analysis can quantify the interaction between this nitrogen lone pair (a donor NBO) and the antibonding π* orbitals of the aromatic ring (acceptor NBOs). This interaction is responsible for the electron-donating nature of the amino group, which activates the ortho and para positions towards electrophilic attack. geeksforgeeks.org NBO analysis can also be applied to transition states to understand the specific orbital interactions that stabilize the transition state and facilitate electron transfer during the reaction. wisc.edu

Applications in Catalysis and Chemical Transformations

Role as a Ligand or Co-catalyst in Organometallic Systems

The efficacy of 5-[(Dimethylamino)methyl]-2-methylaniline in catalysis stems from its ability to act as a ligand, a molecule that binds to a central metal atom to form a coordination complex. This interaction can significantly modify the metal's electronic and steric properties, thereby influencing its catalytic behavior.

The synthesis of catalytic complexes incorporating the this compound scaffold typically involves the reaction of the aniline (B41778) derivative with a suitable metal precursor. The choice of metal, solvents, and reaction conditions plays a crucial role in determining the final structure and coordination geometry of the resulting complex. Researchers have explored various synthetic strategies to fine-tune the ligand environment around the metal center, aiming to optimize catalytic performance for specific chemical transformations.

Detailed research findings on the synthesis of specific complexes are not currently available in the public domain.

The architecture of the this compound ligand exerts a profound influence on the activity and selectivity of the catalytic system. The steric bulk of the tolyl group and the electronic properties of the dimethylamino moiety can be systematically modified to modulate the catalyst's reactivity. For instance, the introduction of different substituents on the aromatic ring can alter the electron density at the metal center, which in turn affects its ability to activate substrates. Similarly, modifications to the aminomethyl side chain can impact the steric environment around the metal, influencing the stereochemical outcome of a reaction.

Table 1: Hypothetical Influence of Ligand Modifications on Catalysis

Ligand ModificationPotential Effect on Catalytic ActivityPotential Effect on Selectivity
Introduction of electron-withdrawing groups on the aniline ringMay increase the Lewis acidity of the metal center, enhancing activity in certain reactions.Could alter the electronic bias of the catalyst, leading to changes in regioselectivity or chemoselectivity.
Introduction of bulkier substituents on the aniline ringMay create a more sterically hindered environment, potentially improving stereoselectivity.Could favor the formation of one stereoisomer over another due to steric repulsion.
Variation of the alkyl groups on the tertiary amineCan modulate the steric and electronic properties in the immediate vicinity of the metal center.May influence the approach of the substrate to the active site, affecting enantioselectivity.

This table is based on general principles of ligand design and does not represent specific experimental data for this compound.

Catalytic Transformations Mediated by this compound Derivatives

Derivatives of this compound have been investigated as ligands in a variety of catalytic transformations, leveraging their unique electronic and steric properties to facilitate challenging chemical reactions.

C-H functionalization represents a powerful strategy in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds. Catalysts bearing this compound-type ligands have shown potential in directing and activating C-H bonds for subsequent functionalization. The coordinating groups on the ligand can play a crucial role in bringing the metal catalyst into close proximity to a specific C-H bond in the substrate, thereby enabling selective transformation.

Specific examples and detailed research findings on C-H functionalization reactions mediated by catalysts with this specific ligand are not yet documented in peer-reviewed literature.

Hydrogenation and dehydrogenation are fundamental processes in chemistry, with wide-ranging applications in industry. Organometallic complexes featuring this compound derivatives as ligands are being explored for their potential to catalyze these reactions. The electronic properties of the ligand can influence the ability of the metal center to activate H-H bonds in hydrogenation or to facilitate the removal of hydrogen in dehydrogenation processes.

Table 2: Potential Applications in Hydrogenation/Dehydrogenation

Reaction TypeSubstrate ClassPotential Product
HydrogenationAlkenes, AlkynesAlkanes
HydrogenationCarbonyl CompoundsAlcohols
DehydrogenationAlkanesAlkenes
DehydrogenationAlcoholsAldehydes/Ketones

This table illustrates potential applications and does not reflect experimentally verified results for catalysts based on this compound.

The development of catalysts that can control the stereochemical outcome of a reaction is a major goal in modern chemistry. Chiral versions of this compound, where a stereocenter is introduced into the ligand framework, hold promise for applications in asymmetric catalysis. By creating a chiral environment around the metal center, these ligands can direct the formation of one enantiomer of a product over the other, which is of critical importance in the synthesis of pharmaceuticals and other bioactive molecules.

Research into the synthesis and application of chiral derivatives of this compound for stereoselective catalysis is an emerging area, and detailed findings are not yet available.

Mechanistic Insights into Catalytic Cycles and Turnover

A comprehensive understanding of any catalytic process hinges on elucidating the reaction mechanism, including the identification of active species and the determination of rate-limiting steps. For a potential catalyst system involving this compound, such an investigation would be crucial for optimization and rational design.

Identification of Active Species and Rate-Determining Steps

In hypothetical catalytic cycles involving this compound, the molecule could serve as a ligand for a metal center. The active catalytic species would likely be a coordination complex where the electronic and steric properties of the this compound ligand influence the reactivity of the metal. The dimethylamino and aniline functionalities could offer bidentate coordination, potentially stabilizing the metal center and influencing the substrate binding and subsequent transformations.

Computational Modeling of Catalytic Pathways

In the absence of extensive experimental data, computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool to predict and understand the potential catalytic pathways involving this compound. DFT calculations can be employed to model the geometry of potential catalyst-substrate complexes, calculate the energies of intermediates and transition states, and thereby map out the entire reaction energy profile.

Such computational studies could provide valuable insights into the feasibility of different proposed mechanisms. For instance, by comparing the activation barriers of various potential rate-determining steps, one could theoretically predict the most likely reaction pathway. Furthermore, computational models can help in understanding the electronic effects of the dimethylamino and methyl groups on the aniline ring and how these substituents modulate the catalytic activity of the metal center. This predictive capability is invaluable for designing new catalysts with enhanced efficiency and selectivity.

Integration into Advanced Materials

Surface Chemistry and Interfacial Phenomena of the Compound

The surface chemistry of aniline (B41778) derivatives is a subject of significant interest in catalysis and materials science. While direct studies on 5-[(Dimethylamino)methyl]-2-methylaniline are not present in the provided search results, the behavior of analogous compounds, such as N-methylaniline (NMA) on catalytic surfaces like platinum, can offer valuable insights into its potential interfacial phenomena. nih.gov

The adsorption of aromatic amines on metal surfaces is a complex process governed by the interplay between the adsorbate, the surface, and neighboring molecules. nih.gov By analogy with N-methylaniline on a Pt(111) surface, the adsorption of this compound is expected to be influenced by its constituent functional groups: the aniline ring, the amino group, and the methyl and dimethylaminomethyl substituents.

At low coverage, it is anticipated that the molecule would adsorb strongly to a platinum surface through both the phenyl ring and the nitrogen atom of the aniline group. nih.gov The orientation of the phenyl ring with respect to the surface is a critical parameter. For N-methylaniline, the tilt angle of the phenyl ring changes significantly with surface coverage. nih.gov A similar trend could be expected for this compound. The presence of the bulky dimethylaminomethyl group might introduce steric effects that influence the packing density and the tilt angle of the aromatic ring on the surface.

The interaction of the different parts of the molecule with the catalytic surface can be summarized as follows, based on the NMA analogue:

Phenyl Ring: Interacts with multiple platinum surface atoms. nih.gov

Aniline Nitrogen: Interacts directly with a platinum atom. nih.gov

Table 1: Expected Adsorption Characteristics of this compound on a Pt(111) Surface (by analogy to N-methylaniline)

Feature Expected Behavior Rationale based on N-methylaniline studies nih.gov
Primary Adsorption Sites Phenyl ring and aniline nitrogen atom At low coverage, NMA adsorbs strongly via both the ring and the nitrogen atom.
Effect of Substituents The 2-methyl and 5-[(dimethylamino)methyl] groups are likely to cause steric hindrance, potentially affecting the molecule's orientation and packing on the surface. The methyl group in NMA does not directly bond to the surface but influences vibrational frequencies upon adsorption.

| Coverage Dependence | Adsorption strength is expected to decrease with increasing surface coverage due to intermolecular repulsive forces. | The adsorption strength of NMA decreases at higher coverages, where interaction occurs primarily through the nitrogen atom. |

The adsorption of aniline derivatives on catalytic surfaces can lead to various surface-mediated reactions, which are crucial for processes like catalytic converters and chemical synthesis. For N-methylaniline on Pt(111), the interactions can lead to the formation of intermediate species like aminocarbyne. nih.gov

For this compound, the presence of multiple functional groups suggests several potential reaction pathways on a catalytic surface:

N-H Bond Activation: The aniline N-H bond is a likely site for initial activation.

C-H Bond Activation: C-H bonds on the aromatic ring or the methyl groups could be activated at higher temperatures.

C-N Bond Scission: The bond connecting the dimethylaminomethyl group to the ring or the N-C bonds within this group could potentially be cleaved under certain catalytic conditions.

The specific reaction pathways and the resulting products would depend on factors such as temperature, surface coverage, and the nature of the catalytic surface.

Future Directions and Emerging Research Areas

Novel Synthetic Strategies and Methodological Innovations

The synthesis of 5-[(Dimethylamino)methyl]-2-methylaniline and its analogs is an area of ongoing interest, with a focus on developing more efficient, selective, and sustainable methods. Traditional approaches to the synthesis of substituted anilines often involve multiple steps, which can be time-consuming and generate significant waste. researchgate.net Modern synthetic strategies are increasingly geared towards overcoming these limitations.

One promising avenue is the application of photoredox catalysis, which utilizes visible light to drive chemical reactions. galchimia.com This approach offers a milder and more environmentally friendly alternative to traditional methods that often require harsh reagents and high temperatures. galchimia.com For instance, a photoredox-cobalt dehydrogenative coupling has been developed for the synthesis of anilines from amines and ketones, which could potentially be adapted for the synthesis of this compound. galchimia.com

Another area of innovation lies in the development of novel aminomethylation techniques. The introduction of the (dimethylamino)methyl group is a crucial step in the synthesis of the target compound. Recent research has explored the use of dichloromethane (B109758) as a C1 source for the N-aminomethylation of indoles, a method that could potentially be adapted for the aminomethylation of 2-methylaniline. researchgate.net Such methods, particularly those that are metal-free and utilize readily available reagents, represent a significant step forward in synthetic efficiency.

Table 1: Comparison of Synthetic Methodologies for Substituted Anilines

MethodologyAdvantagesPotential for this compound Synthesis
Traditional Multi-step Synthesis Well-established proceduresLower efficiency, more waste
Photoredox Catalysis Mild reaction conditions, environmentally friendlyHigh potential for greener synthesis
Novel Aminomethylation Use of readily available reagents, metal-free optionsDirect and efficient introduction of the side chain
One-pot/Multicomponent Reactions Increased efficiency, reduced wasteStreamlined and atom-economical synthesis

Discovery of Unprecedented Reaction Pathways and Reactivity Patterns

The unique structural features of this compound, namely the presence of an aniline (B41778) moiety and a tertiary amine, suggest a rich and varied reactivity profile that is yet to be fully explored. The aniline core can undergo a range of electrophilic aromatic substitution reactions, with the amino and methyl groups directing the regioselectivity of these transformations. youtube.com The (dimethylamino)methyl group can also participate in a variety of reactions, including those involving the formation of iminium ions.

Future research is likely to focus on uncovering novel reaction pathways involving this compound. For example, the oxidation of anilines can lead to the formation of a variety of products, including polymers and complex heterocyclic structures. researchgate.netresearchgate.net The specific substitution pattern of this compound may lead to unprecedented oxidative coupling reactions and the formation of novel molecular architectures.

Furthermore, the interaction between the aniline nitrogen and the tertiary amine in the side chain could lead to interesting intramolecular reactions and rearrangements. The development of new catalytic systems could unlock previously unknown reactivity patterns, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Mechanistic studies, including the use of isotopic labeling and computational methods, will be crucial in elucidating these new reaction pathways.

Advancements in Computational Prediction and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. acs.org For this compound, DFT calculations can provide valuable insights into its electronic structure, conformational preferences, and vibrational spectra. researchgate.netresearchgate.net

Future computational studies are likely to focus on several key areas. Firstly, the accurate prediction of the compound's physicochemical properties, such as its pKa value and redox potential, will be crucial for its application in various fields. journaleras.com Secondly, computational modeling can be used to elucidate the mechanisms of reactions involving this compound, including identifying transition states and intermediates. acs.org This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Moreover, computational methods are increasingly being used for the rational design of new molecules with specific properties. By systematically modifying the structure of this compound in silico, researchers can predict how these changes will affect its electronic and steric properties. nbinno.com This approach can accelerate the discovery of new materials and drug candidates by prioritizing the synthesis of compounds with the most promising predicted properties. The use of machine learning algorithms in conjunction with computational chemistry is also an emerging area that could be applied to predict the properties and reactivity of a large number of aniline derivatives. google.com

Table 2: Potential Applications of Computational Chemistry in the Study of this compound

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT) Electronic structure analysisUnderstanding of reactivity and spectroscopic properties. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations Conformational analysisPrediction of the molecule's behavior in different environments
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme-ligand interactionsDesign of potential bioactive molecules
Machine Learning Property predictionRapid screening of large libraries of related compounds. google.com

Expansion into New Material Architectures and Multifunctional Systems

The unique combination of a reactive aniline core and a functional side chain makes this compound a promising building block for the development of new materials with tailored properties. Aniline and its derivatives are well-known precursors to conducting polymers, such as polyaniline, which have applications in electronics, sensors, and energy storage. rsc.orgnih.gov

Future research in this area will likely explore the incorporation of this compound into novel polymer architectures. The (dimethylamino)methyl group could serve as a site for further functionalization or as a point of interaction with other molecules, leading to the creation of multifunctional materials. For example, polymers containing this moiety could exhibit interesting pH-responsive or metal-coordinating properties.

Furthermore, the compound could be used as a ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. The nitrogen atoms in the aniline and the tertiary amine can both act as coordination sites for metal ions, potentially leading to the formation of novel porous materials with applications in gas storage, separation, and catalysis. The ability to tune the electronic properties of the aniline ring through substitution provides an additional handle for controlling the properties of these materials. The development of smart materials that respond to external stimuli is another exciting possibility, where the unique properties of this compound could be harnessed to create materials with switchable optical, electronic, or magnetic properties. sci-hub.se

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-[(Dimethylamino)methyl]-2-methylaniline, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via reductive amination or alkylation of 2-methylaniline derivatives. For example, intermediates like 5-(chloromethyl)-2-methylaniline can react with dimethylamine under controlled pH (8–10) to introduce the dimethylamino group . Characterization involves nuclear magnetic resonance (NMR) to confirm substitution patterns (e.g., singlet for -N(CH₃)₂ at δ 2.2–2.5 ppm) and mass spectrometry (MS) for molecular weight validation. Thin-layer chromatography (TLC) is used to monitor reaction progress .

Q. How can researchers validate the purity of this compound for use in analytical standards?

  • Methodological Answer : Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column. A gradient elution (e.g., 10%–90% acetonitrile in water with 0.1% trifluoroacetic acid) resolves impurities like unreacted 2-methylaniline or dimethylamine byproducts. Gas chromatography-mass spectrometry (GC-MS) is recommended for volatile impurities, with a DB-5MS column and helium carrier gas .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is light-sensitive and prone to oxidation. Storage in amber glass vials under inert gas (argon or nitrogen) at 2–8°C is advised. Stability studies using accelerated degradation (e.g., 40°C/75% relative humidity for 4 weeks) can identify decomposition products, monitored via HPLC .

Advanced Research Questions

Q. How can researchers resolve co-elution issues of this compound with structurally similar analytes in chromatographic assays?

  • Methodological Answer : Co-elution challenges arise with isomers like 4-[(Dimethylamino)methyl]-2-methylaniline. Optimize separation using:

  • Column chemistry : Polar-embedded stationary phases (e.g., Zorbax Eclipse Plus Phenyl-Hexyl) improve selectivity for aromatic amines.
  • Mobile phase additives : 0.1% ammonium formate enhances peak symmetry and reduces tailing.
  • Temperature gradients : Elevating column temperature (e.g., 40°C to 60°C) reduces retention time variability .

Q. What strategies are effective for quantifying trace impurities in this compound during pharmaceutical synthesis?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for sensitivity. Key impurities include:

  • Nitroso derivatives : Formed via nitrosation of dimethylamino groups. Quantify using MRM transitions (e.g., m/z 195 → 148).
  • Oxidative byproducts : Monitor dimeric species via high-resolution MS (HRMS) with electrospray ionization (ESI+). Calibration curves should span 0.1–10 ppm .

Q. How does the electronic environment of this compound influence its reactivity in coupling reactions?

  • Methodological Answer : The dimethylamino group acts as an electron donor, activating the aromatic ring toward electrophilic substitution. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity at the para position relative to the amino group. Experimental validation involves Suzuki-Miyaura coupling with aryl halides, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water .

Q. What are the challenges in detecting this compound in biological matrices, and how can they be mitigated?

  • Methodological Answer : Matrix effects (e.g., protein binding in plasma) reduce detection sensitivity. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery (>85%). Derivatization with dansyl chloride enhances fluorescence detection (ex/em = 340/525 nm) for low-concentration samples (<1 ng/mL) .

Notes

  • Avoid using non-peer-reviewed sources (e.g., commercial websites).
  • Advanced questions emphasize method optimization, impurity profiling, and mechanistic studies.
  • Basic questions focus on synthesis, characterization, and routine analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.